2-Amino-3-(2,6-dibromopyridin-4-yl)propan-1-ol;hydrobromide
Description
2-Amino-3-(2,6-dibromopyridin-4-yl)propan-1-ol hydrobromide is a brominated pyridine derivative featuring a propanolamine backbone. The compound’s structure includes a central pyridine ring substituted with bromine atoms at the 2- and 6-positions, an amino group at the β-carbon of the propanol chain, and a hydrobromide counterion. Its properties can be inferred from structurally related analogs, as discussed below.
Properties
IUPAC Name |
2-amino-3-(2,6-dibromopyridin-4-yl)propan-1-ol;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2N2O.BrH/c9-7-2-5(1-6(11)4-13)3-8(10)12-7;/h2-3,6,13H,1,4,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWLHKHBDUPKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)CC(CO)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,6-dibromopyridin-4-yl)propan-1-ol;hydrobromide typically involves the following steps:
Bromination: The starting material, 4-pyridinol, is subjected to bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 2 and 6 positions of the pyridine ring.
Amination: The dibrominated pyridine is then reacted with an appropriate amine, such as 2-amino-1-propanol, under basic conditions to introduce the amino group at the 3 position of the propanol chain.
Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are critical for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atoms, resulting in a debrominated product.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides, aryl halides, or amines can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of debrominated products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Amino-3-(2,6-dibromopyridin-4-yl)propan-1-ol;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,6-dibromopyridin-4-yl)propan-1-ol;hydrobromide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The presence of the amino and hydroxyl groups allows the compound to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
The following analysis compares the target compound with three structurally related molecules (Table 1), emphasizing differences in aromatic substitution, functional groups, and salt forms.
Table 1: Structural Comparison of Key Compounds
Key Structural and Functional Differences
Aromatic Substitution
- Target Compound : The 2,6-dibromopyridin-4-yl group introduces steric bulk and electron-withdrawing effects due to bromine substituents. This may enhance stability and influence binding interactions in catalytic or biological systems.
- Naphthyl Analog: The 6-hydroxy-2-naphthyl group in the propanoic acid derivative () provides a larger, planar aromatic system, favoring π-π stacking interactions. The hydroxyl group adds hydrogen-bonding capability, absent in the target compound.
- 4-Aminophenyl Analog: The simple phenyl ring in lacks bromination, reducing steric hindrance and lipophilicity compared to the target.
Functional Groups and Salt Effects
- Propanol vs. Propanoic Acid: The target’s alcohol group contrasts with the carboxylic acid in the naphthyl analog (), significantly altering solubility and acidity (pKa ~16 for alcohols vs. ~5 for carboxylic acids).
- Hydrobromide Salt: Both the target and the naphthyl analog () include hydrobromide counterions, enhancing aqueous solubility compared to the free base (e.g., the 4-aminophenyl analog in ).
Bromination Patterns
- The 2,6-dibromo substitution in the target differs from the single bromine in the 4-bromopyridin-3-ol derivative (). Bromine positioning affects electronic distribution: para-substitution (as in ) may direct reactivity differently than ortho/meta bromination.
Implications for Physicochemical Properties
- Thermal Stability: Bromine’s electron-withdrawing effects may enhance thermal stability relative to non-halogenated analogs.
- Reactivity: The amino-propanol moiety in the target and could participate in Schiff base formation or act as a chiral building block, whereas the propanoic acid in is suited for esterification or amide coupling.
Biological Activity
Overview
2-Amino-3-(2,6-dibromopyridin-4-yl)propan-1-ol;hydrobromide is an amino alcohol compound characterized by the presence of a dibromopyridine moiety. Its molecular formula is with a molecular weight of approximately 252.08 g/mol. The compound exhibits significant biological activities, particularly as an enzyme inhibitor and a potential therapeutic agent in various medical applications.
Chemical Structure and Properties
The structure of this compound includes:
- An amino group (-NH2)
- A hydroxyl group (-OH)
- A dibrominated pyridine ring
These functional groups contribute to its reactivity and interaction with biological systems.
Enzyme Inhibition
Research indicates that the compound acts as an inhibitor of specific cytochrome P450 enzymes, which are crucial for drug metabolism. The presence of bromine atoms enhances its interaction with these enzymes, potentially altering metabolic pathways.
Therapeutic Potential
Studies have explored the therapeutic properties of this compound, particularly its anti-inflammatory and anticancer activities. The compound's ability to modulate enzyme activity suggests it could be beneficial in treating conditions related to enzyme dysfunction.
The mechanism of action involves the formation of hydrogen bonds between the compound and the active sites of enzymes or receptors. This interaction can lead to either inhibition or activation of these targets, thereby influencing various cellular processes.
Case Studies
- Cytochrome P450 Interaction : A study demonstrated that this compound inhibits CYP450 enzymes in vitro, affecting drug metabolism rates significantly.
- Anticancer Activity : In preclinical models, the compound showed promise in reducing tumor growth through modulation of specific signaling pathways involved in cancer progression.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-3-(2,6-dichloropyridin-4-yl)propan-1-ol | Chlorine instead of bromine | Less polarizable than bromine |
| 2-Amino-3-(2,6-difluoropyridin-4-yl)propan-1-ol | Fluorine instead of bromine | Smaller size affects reactivity |
| 2-Amino-3-(2,6-diiodopyridin-4-yl)propan-1-ol | Iodine instead of bromine | Larger size may enhance certain interactions |
The unique arrangement of bromine atoms in this compound contributes to its distinct reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
